Cas no 954263-58-2 (2-amino-N-(4-hydroxycyclohexyl)benzamide)
2-amino-N-(4-hydroxycyclohexyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 2-amino-N-(4-hydroxycyclohexyl)-
- 2-amino-N-(4-hydroxycyclohexyl)benzamide
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- MDL: MFCD09738856
- Inchi: 1S/C13H18N2O2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-4,9-10,16H,5-8,14H2,(H,15,17)
- InChI Key: RODNVULEJJJVHO-UHFFFAOYSA-N
- SMILES: C(NC1CCC(O)CC1)(=O)C1=CC=CC=C1N
2-amino-N-(4-hydroxycyclohexyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-270175-1g |
2-amino-N-(4-hydroxycyclohexyl)benzamide |
954263-58-2 | 95% | 1g |
$414.0 | 2023-11-13 | |
| Enamine | EN300-270175-5g |
2-amino-N-(4-hydroxycyclohexyl)benzamide |
954263-58-2 | 95% | 5g |
$1199.0 | 2023-11-13 | |
| Enamine | EN300-270175-10g |
2-amino-N-(4-hydroxycyclohexyl)benzamide |
954263-58-2 | 95% | 10g |
$1778.0 | 2023-11-13 | |
| Ambeed | A1085743-1g |
2-Amino-N-(4-hydroxycyclohexyl)benzamide |
954263-58-2 | 95% | 1g |
$684.0 | 2025-04-14 | |
| Enamine | EN300-270175-0.05g |
2-amino-N-(4-hydroxycyclohexyl)benzamide |
954263-58-2 | 95% | 0.05g |
$348.0 | 2023-11-13 | |
| Enamine | EN300-270175-0.1g |
2-amino-N-(4-hydroxycyclohexyl)benzamide |
954263-58-2 | 95% | 0.1g |
$364.0 | 2023-11-13 | |
| Enamine | EN300-270175-0.25g |
2-amino-N-(4-hydroxycyclohexyl)benzamide |
954263-58-2 | 95% | 0.25g |
$381.0 | 2023-11-13 | |
| Enamine | EN300-270175-0.5g |
2-amino-N-(4-hydroxycyclohexyl)benzamide |
954263-58-2 | 95% | 0.5g |
$397.0 | 2023-11-13 | |
| Enamine | EN300-270175-1.0g |
2-amino-N-(4-hydroxycyclohexyl)benzamide |
954263-58-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-270175-2.5g |
2-amino-N-(4-hydroxycyclohexyl)benzamide |
954263-58-2 | 95% | 2.5g |
$810.0 | 2023-11-13 |
2-amino-N-(4-hydroxycyclohexyl)benzamide Suppliers
2-amino-N-(4-hydroxycyclohexyl)benzamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-amino-N-(4-hydroxycyclohexyl)benzamide
2-amino-N-(4-hydroxycyclohexyl)benzamide (CAS No. 954263-58-2): A Comprehensive Overview of Its Properties and Applications
In the realm of organic chemistry and pharmaceutical research, 2-amino-N-(4-hydroxycyclohexyl)benzamide (CAS No. 954263-58-2) has garnered significant attention due to its unique structural features and potential applications. This compound, often referred to by its systematic name, belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of both an amino group and a hydroxycyclohexyl moiety in its structure makes it a versatile intermediate in drug discovery and material science.
One of the key reasons for the growing interest in 2-amino-N-(4-hydroxycyclohexyl)benzamide is its potential role in the development of targeted therapies. Researchers are increasingly exploring its use as a building block for small molecule inhibitors, particularly in the context of kinase modulation. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. The compound's ability to interact with specific kinase targets has made it a subject of intense study in medicinal chemistry.
Another area where 2-amino-N-(4-hydroxycyclohexyl)benzamide shows promise is in the field of neuropharmacology. Recent studies have suggested that benzamide derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like neurodegenerative diseases and mood disorders. The compound's hydrophilic-lipophilic balance, conferred by its hydroxycyclohexyl group, may enhance its blood-brain barrier permeability, a critical factor for central nervous system (CNS) drug development.
From a synthetic perspective, 2-amino-N-(4-hydroxycyclohexyl)benzamide is often prepared via amide coupling reactions between 2-aminobenzoic acid derivatives and 4-hydroxycyclohexylamine. The reaction typically employs coupling agents such as HATU or EDC, followed by purification via column chromatography. The compound's crystalline nature facilitates its characterization using techniques like X-ray diffraction and NMR spectroscopy, ensuring high purity and reproducibility for research applications.
In addition to its pharmaceutical potential, 2-amino-N-(4-hydroxycyclohexyl)benzamide has also found utility in material science. Its rigid yet flexible structure makes it a candidate for designing molecular scaffolds in supramolecular chemistry. For instance, it can serve as a linker in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and sensing. The compound's hydrogen-bonding capabilities further enhance its suitability for such applications.
As the demand for custom synthesis and high-value intermediates grows, 2-amino-N-(4-hydroxycyclohexyl)benzamide is increasingly being offered by specialized chemical suppliers. Researchers seeking this compound often look for CAS No. 954263-58-2 to ensure they are obtaining the correct material. Its availability in various quantities, from milligrams to kilograms, caters to both small-scale academic research and larger industrial applications.
Looking ahead, the future of 2-amino-N-(4-hydroxycyclohexyl)benzamide appears bright, with ongoing studies exploring its potential in drug repurposing and combination therapies. As computational tools like AI-driven drug discovery become more prevalent, this compound may emerge as a key player in virtual screening campaigns aimed at identifying novel bioactive molecules. Its balanced physicochemical properties and synthetic accessibility position it as a valuable asset in the toolkit of modern chemists and pharmacologists.
In summary, 2-amino-N-(4-hydroxycyclohexyl)benzamide (CAS No. 954263-58-2) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and beyond. Its unique structure and functional groups make it a compelling subject for further research, particularly in the context of targeted drug design and advanced materials. As scientific understanding of its properties deepens, its role in addressing some of today's most pressing challenges in health and technology is likely to expand.
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